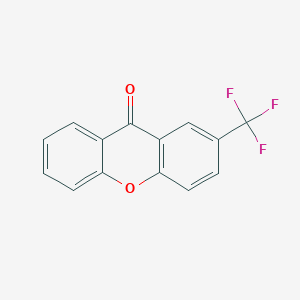

2-(Trifluoromethyl)xanthone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

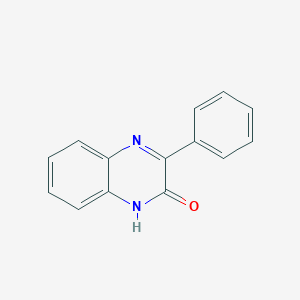

2-(Trifluoromethyl)xanthone is a derivative of xanthone, characterized by the presence of a trifluoromethyl group at the second position of the xanthone core. Xanthones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

作用機序

Target of Action

Xanthones, in general, have been widely investigated for their promising cytotoxic activity . They exhibit good cytotoxicity against cancer cells, with structure-activity relationship studies establishing prenyl moieties as the vital substituents in cellular internalization and binding interactions with molecular targets .

Mode of Action

Xanthones have been shown to exhibit various actions against cancer cells, ranging from apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as pi3k/akt and mapk

Biochemical Pathways

Xanthones have been shown to modulate key signaling pathways such as the pi3k/akt and mapk pathways . These pathways are crucial in regulating cell growth, proliferation, and survival, and their modulation can lead to apoptosis and cell cycle arrest .

Pharmacokinetics

It is known that the pharmacokinetics of xanthones can be influenced by the presence of prenyl moieties, which are vital for cellular internalization .

Result of Action

Xanthones have been shown to exhibit neuroprotective effects by promoting cell viability and reducing the accumulation of β-amyloid and tau aggregation . They also demonstrated anti-cholinesterase activity, which protects against the loss of acetylcholine .

Action Environment

It is known that the synthesis and lead optimization process of xanthones can be accelerated by various approaches involved in recent breakthroughs in drug discovery

準備方法

Synthetic Routes and Reaction Conditions: One common method is the transition-metal-catalyzed coupling reaction of 2-halogenated benzotrifluorides with arylboronic acids and phenols, followed by intramolecular carbonylative arylation of the trifluoromethyl group . This method leverages the electron-withdrawing nature of the trifluoromethyl group to facilitate deprotonated transformations at neighboring moieties.

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)xanthone may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of robust catalysts and controlled reaction conditions ensures the efficient production of this compound on an industrial scale .

化学反応の分析

Types of Reactions: 2-(Trifluoromethyl)xanthone undergoes various chemical reactions, including:

Nucleophilic Reactions: The ketone group in this compound is prone to nucleophilic reactions, allowing for molecular functionalization.

Photoredox Catalysis: The compound can act as a triplet photosensitizer in photoredox catalytic reactions, such as cycloaddition and nickel-catalyzed aryl esterification.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid.

Nucleophiles: Organolithium compounds.

Catalysts: Nickel complexes for photoredox catalysis.

Major Products:

Sulfone Derivatives: Formed through oxidation reactions.

Functionalized Xanthones: Resulting from nucleophilic reactions and photoredox catalysis.

科学的研究の応用

2-(Trifluoromethyl)xanthone has a wide range of applications in scientific research:

類似化合物との比較

Thioxanthone: A sulfur analogue of xanthone, known for its high triplet energy and long triplet lifetime.

Uniqueness of 2-(Trifluoromethyl)xanthone: this compound stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound in both synthetic chemistry and material science .

特性

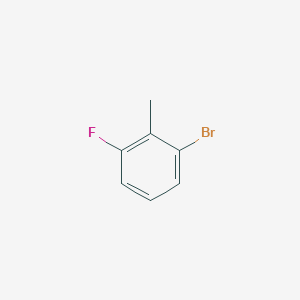

IUPAC Name |

2-(trifluoromethyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F3O2/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOGBDMNMFJKRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375350 |

Source

|

| Record name | 2-Trifluoromethyl-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496-15-7 |

Source

|

| Record name | 2-Trifluoromethyl-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。